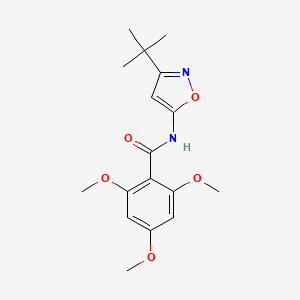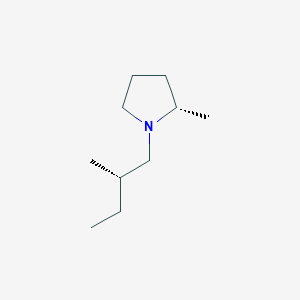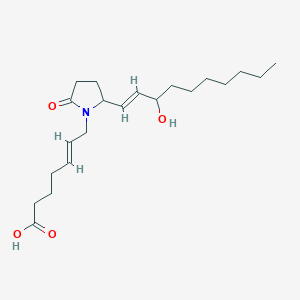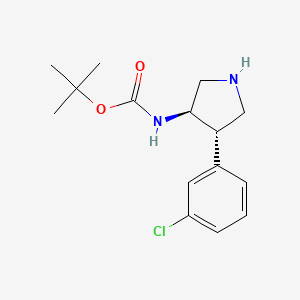
(4R,4'R)-2,2'-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a dioxolane ring and two dihydrooxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Formation of the Dihydrooxazole Rings: The dihydrooxazole rings can be formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxolane ring or the phenyl groups.
Reduction: Reduction reactions could target the oxazole rings or the phenyl groups.
Substitution: The compound can undergo substitution reactions, especially at the phenyl groups or the oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. For example, as a chiral ligand, it would facilitate the formation of chiral complexes that can catalyze asymmetric reactions. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure but with methyl groups instead of phenyl groups.
(4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure but with ethyl groups instead of phenyl groups.
Uniqueness
The uniqueness of (4R,4’R)-2,2’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(4-phenyl-4,5-dihydrooxazole) lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(4R)-2-[(4R,5R)-2,2-dimethyl-5-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dioxolan-4-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H24N2O4/c1-23(2)28-19(21-24-17(13-26-21)15-9-5-3-6-10-15)20(29-23)22-25-18(14-27-22)16-11-7-4-8-12-16/h3-12,17-20H,13-14H2,1-2H3/t17-,18-,19+,20+/m0/s1 |
InChI Key |
FTWDLHRHPOWNEO-VNTMZGSJSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(OC(C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Bromomethyl)-6-methylbenzo[d]oxazole](/img/structure/B12889444.png)




